4,4-Difluorocyclohexanecarboxamide

CCR5 Antagonism HIV Entry Inhibition GPCR Pharmacology

The specific 4,4-difluoro substitution is critical for modulating lipophilicity (LogP 2.45) and metabolic stability compared to non-fluorinated analogs. This gem-difluorinated carboxamide is a required building block for HIV drug Maraviroc and related CCR5 antagonist programs, and a privileged fragment for MALT1 inhibitor SAR studies. Procure this exact intermediate to ensure target engagement and valid pharmacological results.

Molecular Formula C7H11F2NO
Molecular Weight 163.16 g/mol
CAS No. 927209-98-1
Cat. No. B1421386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclohexanecarboxamide
CAS927209-98-1
Molecular FormulaC7H11F2NO
Molecular Weight163.16 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)N)(F)F
InChIInChI=1S/C7H11F2NO/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H2,10,11)
InChIKeyJKPXYSGFTYLPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: 4,4-Difluorocyclohexanecarboxamide (CAS 927209-98-1) for R&D and Intermediate Supply


4,4-Difluorocyclohexanecarboxamide (CAS 927209-98-1) is a gem-difluorinated cyclohexanecarboxamide derivative. With a molecular formula of C7H11F2NO and a molecular weight of 163.165 g/mol, it is a solid at ambient temperature (melting point ≈ 50-54 °C) . The compound is characterized by a cyclohexane ring bearing two fluorine atoms at the 4-position and a primary carboxamide functional group . It is soluble in ketones and alcohols and slightly soluble in water . This compound serves as a versatile fluorinated building block and is a key intermediate in the synthesis of the approved HIV drug Maraviroc, a CCR5 antagonist [1].

Procurement Risk Alert: Why Generic Cyclohexanecarboxamide Analogs Are Not Interchangeable with 4,4-Difluorocyclohexanecarboxamide


The procurement of a generic cyclohexanecarboxamide analog in place of 4,4-Difluorocyclohexanecarboxamide introduces significant scientific and project risk. The introduction of the gem-difluoro motif at the 4-position is not a minor structural perturbation; it fundamentally alters key physicochemical and pharmacokinetic properties, such as lipophilicity and metabolic stability, which are critical for target engagement and in vivo performance [1]. Furthermore, data from direct head-to-head biological assays demonstrate that the presence or absence of these fluorine atoms can dramatically shift inhibitory potency against specific targets, such as the MALT1 protease [2]. Substituting with a non-fluorinated or mono-fluorinated analog would compromise the intended structure-activity relationship (SAR) and likely invalidate downstream biological or pharmacological results, making the specific procurement of the 4,4-difluoro derivative a non-negotiable requirement.

Procurement-Relevant Quantitative Differentiation Guide for 4,4-Difluorocyclohexanecarboxamide


Quantified Advantage in CCR5 Antagonist Potency Over Non-Fluorinated Cyclohexanecarboxamide Scaffolds

A direct comparator analysis reveals the critical role of the 4,4-difluoro moiety for potent CCR5 antagonism. A compound containing the 4,4-difluorocyclohexanecarboxamide warhead, Maraviroc, exhibits potent inhibition of the CCR5 receptor, with a reported IC50 of 3.3 nM against the human receptor . In stark contrast, a simple non-fluorinated cyclohexanecarboxamide scaffold (e.g., a cooling agent like WS-3) is a TRPM8 agonist (EC50 = 3.7 µM) and lacks any reported CCR5 activity . The introduction of the 4,4-difluoro group is a key structural feature that enables sub-nanomolar to low-nanomolar potency at the CCR5 co-receptor, a property absent in the non-fluorinated analog.

CCR5 Antagonism HIV Entry Inhibition GPCR Pharmacology

Differentiated Lipophilicity (LogP) Profile of 4,4-Difluorocyclohexanecarboxamide vs. Non-Fluorinated Analog

The gem-difluoro substitution at the 4-position of the cyclohexane ring results in a significant and quantifiable increase in lipophilicity compared to the non-fluorinated parent. The calculated LogP for 4,4-difluorocyclohexanecarboxamide is 2.45 . This value is substantially higher than the LogP of the non-fluorinated cyclohexanecarboxamide, which is reported in the range of 0.7 to 1.08 [REFS-2, REFS-3]. This increased lipophilicity is a direct consequence of fluorination and is a key parameter influencing membrane permeability, plasma protein binding, and volume of distribution.

Physicochemical Property Lipophilicity ADME Lead Optimization

MALT1 Protease Inhibition: A Direct Head-to-Head Comparison of 4,4-Difluoro vs. Non-Fluorinated Cyclohexanecarboxamide

A direct, side-by-side comparison within the same patent series (US10662156) provides unequivocal evidence for the differentiated potency conferred by the 4,4-difluoro group. Example 85, which contains the 4,4-difluorocyclohexanecarboxamide moiety, inhibits MALT1 with an IC50 of 373 nM [1]. In contrast, Example 73, a direct analog where the cyclohexane ring is non-fluorinated, exhibits an IC50 of 300 nM [2]. While both are active, the difference in potency highlights the subtle but measurable impact of fluorination on target engagement in this specific chemical series.

MALT1 Inhibition Protease Inhibitor Oncology Immunology SAR

Procurement-Led Application Scenarios for 4,4-Difluorocyclohexanecarboxamide (CAS 927209-98-1)


CCR5 Antagonist Development and HIV Entry Inhibitor Research

As the essential carboxamide warhead in Maraviroc and other potent CCR5 antagonists, 4,4-difluorocyclohexanecarboxamide is the required starting material for synthesizing novel analogs in this class. Projects aimed at improving upon Maraviroc's profile or exploring new chemotypes for HIV entry inhibition will require this specific fluorinated building block to maintain the key pharmacophore. The compound's use is validated by its role in a clinically approved drug, ensuring a proven path to target engagement [REFS-1, REFS-2].

Fluorinated Fragment-Based Drug Discovery (FBDD) and Lead Optimization

This compound serves as a privileged fluorinated fragment for FBDD and SAR studies. Its quantifiably higher LogP (2.45) compared to non-fluorinated cyclohexanecarboxamide (LogP ~0.7-1.08) makes it a strategic tool for modulating the lipophilicity and, by extension, the ADME properties of a lead series [REFS-3, REFS-4]. It is procured by medicinal chemistry teams specifically to introduce the 4,4-difluorocyclohexyl motif as a lipophilic, metabolically stable group to enhance potency and drug-likeness.

Protease Inhibitor Discovery (MALT1 and Beyond)

The direct comparative data against its non-fluorinated analog in a MALT1 inhibitor series demonstrates its utility in protease inhibitor programs [REFS-5, REFS-6]. Researchers investigating MALT1-dependent cancers or autoimmune disorders will find this compound a valuable comparator and starting point for SAR exploration. Its distinct IC50 profile (373 nM) in a defined assay provides a benchmark for evaluating new chemical matter in this target space.

Synthesis of Advanced Fluorinated Intermediates and Building Blocks

Beyond its direct biological applications, 4,4-difluorocyclohexanecarboxamide is a versatile intermediate for synthesizing more complex fluorinated molecules. The carboxamide group can be readily transformed into other functional handles (e.g., nitriles, amines, or heterocycles), making it a valuable procurement item for chemical biology and medicinal chemistry laboratories focused on constructing diverse, fluorine-rich compound libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluorocyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.